molecular formula C10H17NO B571813 2-Azaspiro[5.5]undecan-1-one CAS No. 1215295-79-6

2-Azaspiro[5.5]undecan-1-one

Cat. No.: B571813
CAS No.: 1215295-79-6
M. Wt: 167.252
InChI Key: KNPLIBPLMPTEQW-UHFFFAOYSA-N
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Description

2-Azaspiro[55]undecan-1-one is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system

Mechanism of Action

2-Azaspiro[5.5]undecan-1-one: interacts with specific molecular targets. One notable target is the METTL3/METTL14 protein complex , which plays a crucial role in RNA modification. Specifically, METTL3 acts as the catalytic unit, while METTL14 facilitates RNA substrate binding and stabilizes the complex .

Mode of Action

The compound’s mode of action involves inhibiting the METTL3 enzyme. By doing so, it affects the N6-methyladenosine (m6A) modification on RNA. This modification influences gene expression by regulating processes such as splicing, translation, stability, and degradation .

Biochemical Pathways

The dysregulation of m6A levels has been associated with certain cancers, including acute myeloid leukemia (AML) and lymphomas. Abnormal m6A levels can impact gene expression, cellular differentiation, and even viral gene expression .

Result of Action

The reduction in m6A/A levels affects RNA function, potentially altering gene expression, splicing, and other cellular processes. In cancer cells, this modulation may impact disease progression .

Action Environment

Environmental factors, such as pH, temperature, and cellular context, can influence the compound’s efficacy and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[5.5]undecan-1-one typically involves the formation of the spiro ring system through cyclization reactions. One common method is the cyclization of a suitable precursor containing a nitrogen atom and a carbonyl group. For example, the reaction of a piperidine derivative with a ketone can lead to the formation of the spirocyclic structure under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and continuous flow chemistry may be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[5.5]undecan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the spiro ring .

Scientific Research Applications

2-Azaspiro[5.5]undecan-1-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azaspiro[5.5]undecan-1-one is unique due to its specific spirocyclic structure with a single nitrogen atom, which imparts distinct chemical and biological properties.

Biological Activity

2-Azaspiro[5.5]undecan-1-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by its unique spirocyclic structure, which includes a nitrogen atom within the ring system. The molecular formula is C11_{11}H17_{17}N1_{1}O1_{1}, with a molecular weight of approximately 181.26 g/mol. This structural configuration contributes to its reactivity and interaction with biological targets.

The biological activity of 2-azaspir[5.5]undecan-1-one primarily involves its interaction with specific proteins and receptors in biological systems:

  • Inhibition of MmpL3 Protein : One of the notable actions of this compound is its ability to inhibit the MmpL3 protein in Mycobacterium tuberculosis. This protein is crucial for the transport of lipids necessary for bacterial survival, making it a target for antituberculosis drug development .
  • Sigma Receptor Modulation : Research indicates that this compound acts as a ligand for sigma receptors, which are implicated in various neurological processes. Its binding to these receptors suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Mechanism Reference
Inhibition of MmpL3 proteinDisruption of lipid transport in M. tuberculosis ,
Sigma receptor bindingModulation of neurological processes
Antiviral propertiesPotential as a CCR5 antagonist

Case Studies and Research Findings

  • Antitubercular Activity : A study demonstrated that derivatives of this compound exhibited significant antitubercular activity, with some compounds showing an IC50_{50} value in the low micromolar range against M. tuberculosis. These findings highlight the compound's potential as a lead structure for developing new antituberculosis agents .
  • Neuroprotective Effects : Another research effort focused on the neuroprotective effects of sigma receptor ligands, including this compound, which showed promise in reducing neuroinflammation and protecting neuronal cells in vitro.
  • Antiviral Activity : The compound has been evaluated for its antiviral properties, particularly as a CCR5 antagonist, which could be beneficial in HIV treatment strategies. The structure-activity relationship (SAR) studies indicated that modifications to the spirocyclic structure could enhance potency and selectivity against viral targets .

Properties

IUPAC Name

2-azaspiro[5.5]undecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c12-9-10(7-4-8-11-9)5-2-1-3-6-10/h1-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPLIBPLMPTEQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401308667
Record name 2-Azaspiro[5.5]undecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401308667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215295-79-6
Record name 2-Azaspiro[5.5]undecan-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215295-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azaspiro[5.5]undecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401308667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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